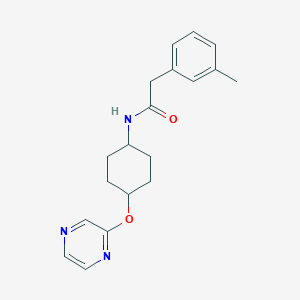

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(m-tolyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthetic pathway for this compound involves the condensation of (1r,4r)-4-(pyrazin-2-yloxy)cyclohexylamine with m-tolylacetic acid . The reaction likely proceeds through an amide bond formation, resulting in the desired product .

Molecular Structure Analysis

The compound’s molecular structure consists of a cyclohexyl group linked to a pyrazin-2-yloxy moiety, with an m-tolyl substituent on the acetamide nitrogen. The stereochemistry of the cyclohexyl ring is (1r,4r) .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not explicitly documented, we can infer its reactivity based on its functional groups. Potential reactions may include hydrolysis of the amide bond, substitution reactions at the pyrazin-2-yloxy position, or transformations of the m-tolyl group .

Applications De Recherche Scientifique

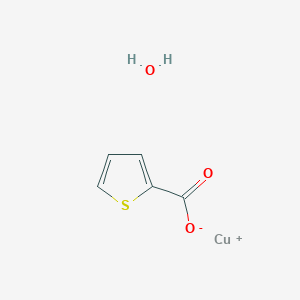

Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives, including compounds with structural similarities to N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(m-tolyl)acetamide, has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes were characterized by various spectroscopic methods and exhibited significant in vitro antioxidant activity, as assessed by standard assays. This indicates the potential of such compounds in developing antioxidant agents (K. Chkirate et al., 2019).

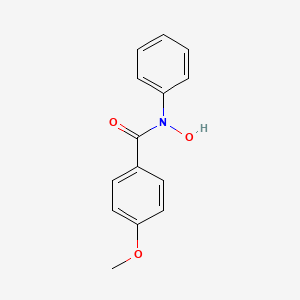

Structural and Vibrational Investigation

A detailed structural and vibrational study on 2-phenyl-N-(pyrazin-2-yl)acetamide, a compound with a core structure similar to the subject compound, has been performed. This research combined experimental techniques with theoretical DFT calculations to provide insights into the molecule's geometry, vibrational frequencies, and electronic properties. Such studies are foundational for understanding the physical and chemical properties of novel compounds (Jilu Lukose et al., 2015).

Chemoselective Acetylation for Antimalarial Drug Synthesis

N-(2-Hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, showcases the utility of acetamide derivatives in pharmaceutical synthesis. The chemoselective monoacetylation of 2-aminophenol, facilitated by enzyme catalysis, highlights the strategic significance of functionalized acetamides in drug development and synthesis (Deepali B Magadum et al., 2018).

DPPH Scavenging, Analgesic, and Anti-inflammatory Agent

The synthesis of 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide demonstrated significant DPPH radical scavenging activity, along with analgesic and anti-inflammatory effects. This suggests that compounds structurally related to this compound could have multifaceted applications in therapeutic treatments (P. Nayak et al., 2014).

Antimicrobial Activities of Thiazole Derivatives

Novel thiazoles synthesized from 2-hydrazinyl-N-(4-phenylthiazol-2-yl) acetamide exhibited significant anti-bacterial and anti-fungal activities, demonstrating the potential of acetamide derivatives in antimicrobial drug development. Such compounds, with their diverse biological activities, offer valuable insights into the design of new antimicrobial agents (G. Saravanan et al., 2010).

Propriétés

IUPAC Name |

2-(3-methylphenyl)-N-(4-pyrazin-2-yloxycyclohexyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-14-3-2-4-15(11-14)12-18(23)22-16-5-7-17(8-6-16)24-19-13-20-9-10-21-19/h2-4,9-11,13,16-17H,5-8,12H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFTUBMWCCLJKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NC2CCC(CC2)OC3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[4-(2-amino-2-oxoethoxy)phenyl]-N-(cyanomethyl)-N-propylprop-2-enamide](/img/structure/B2979133.png)

![4-{[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide](/img/structure/B2979134.png)

![3-[(4-Methyl-1,2,4-triazol-3-yl)methyl]cyclobutan-1-amine;dihydrochloride](/img/structure/B2979138.png)

![2-Chloro-N-(cyclooctylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2979140.png)

![3-methyl-5-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2979142.png)

![5-bromo-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide](/img/structure/B2979143.png)

![N-[4-Fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2979144.png)

![2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile](/img/structure/B2979145.png)